

Introduction: The Strategic Value of the Pyridazine Scaffold

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Compound of Interest

Compound Name: 6-Methylpyridazine-3-carbaldehyde

Cat. No.: B1603829

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The pyridazine ring system is a recurring motif in pharmacologically active compounds, valued for its distinct electronic properties and hydrogen bonding capabilities.^[1] Unlike its pyridine isomer, the adjacent nitrogen atoms in the pyridazine core create a unique dipole moment and a specific geometry for interacting with biological targets. This has led to its incorporation into approved drugs, validating its utility as a privileged scaffold in drug discovery.^[1]

6-Methylpyridazine-3-carbaldehyde emerges as a particularly valuable synthetic intermediate. It combines the desirable pyridazine core with two distinct functional handles: a methyl group, which can modulate solubility and participate in metabolic pathways, and a highly versatile aldehyde group. The aldehyde serves as a linchpin for a multitude of chemical transformations, enabling the straightforward elaboration of the pyridazine core into more complex molecular architectures. This guide provides the foundational knowledge required to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a molecule's fundamental properties is critical for its effective application in synthesis and downstream assays.

Chemical Structure

The structure of **6-Methylpyridazine-3-carbaldehyde** consists of a pyridazine ring substituted with a methyl group at position 6 and a carbaldehyde group at position 3.

6-Methylpyridazine-3-carbaldehyde

\leftarrow (Selective Oxidation)

3,6-Dimethylpyridazine

I₂ / DMSO

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Caption: Retrosynthetic analysis for **6-Methylpyridazine-3-carbaldehyde**.

Exemplary Synthetic Protocol: Kornblum Oxidation

This protocol is based on established methods for the oxidation of methylazaarenes. [2] The causality for this choice rests on its operational simplicity, mild conditions, and avoidance of heavy metal oxidants.

Step-by-Step Methodology:

- Reaction Setup: To a solution of 3,6-dimethylpyridazine (1.0 eq) in dimethyl sulfoxide (DMSO, 10-20 volumes), add iodine (I₂, 2.0-3.0 eq).
 - Expertise & Experience Insight: DMSO serves as both the solvent and the oxidant in the Kornblum reaction. Iodine facilitates the in-situ formation of an iodomethyl intermediate, which is more susceptible to nucleophilic attack by the DMSO oxygen.

- Heating: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).
- Work-up: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to quench the excess iodine. The color will change from dark brown to yellow or colorless.
 - Trustworthiness: This quenching step is a self-validating system; the visual disappearance of the iodine color confirms the complete removal of the oxidizing agent before extraction.
- Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL).
- Washing: Combine the organic layers and wash with water, followed by brine to remove residual DMSO and salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization

The crude product is typically purified by flash column chromatography on silica gel.

Workflow:

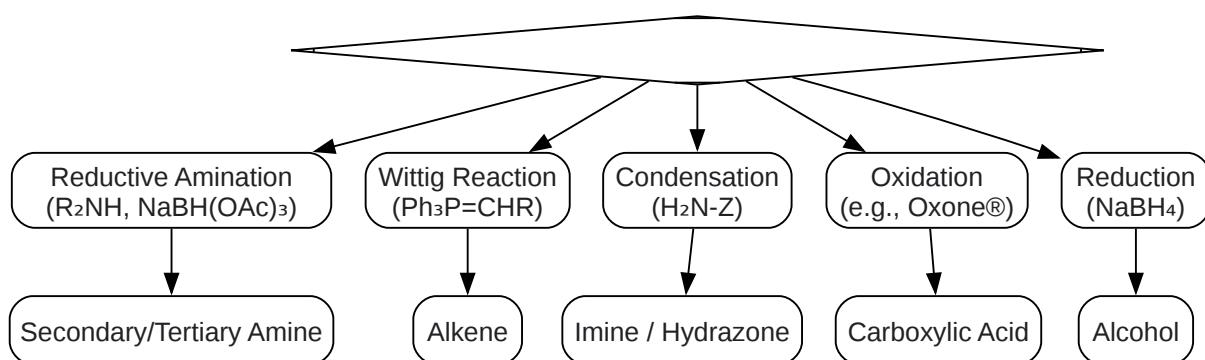
- Adsorption: Adsorb the crude oil onto a small amount of silica gel.
- Chromatography: Elute the product using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and increasing to 50% ethyl acetate).
- Analysis: Collect fractions and analyze by TLC. Combine fractions containing the pure product.
- Final Product: Concentrate the pure fractions under reduced pressure to afford **6-Methylpyridazine-3-carbaldehyde** as a solid or oil. Confirm identity and purity using NMR spectroscopy and LC-MS.

Chemical Reactivity and Applications in Drug Development

The synthetic power of **6-Methylpyridazine-3-carbaldehyde** lies in the reactivity of its aldehyde group, which provides a gateway to numerous essential chemical transformations.

Reactivity Profile

The aldehyde functional group is an electrophilic center that readily reacts with nucleophiles. This allows for the construction of new C-C and C-N bonds, which is fundamental to building molecular complexity.



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Caption: Key reactions of **6-Methylpyridazine-3-carbaldehyde**.

Role as a Synthetic Intermediate: Experimental Protocols

Protocol 4.2.1: Reductive Amination to form C-N Bonds This is one of the most robust and widely used methods in medicinal chemistry for synthesizing amines.

- Imine Formation: Dissolve **6-Methylpyridazine-3-carbaldehyde** (1.0 eq) and a primary or secondary amine (1.1 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE). Add acetic acid (0.1 eq) to catalyze imine formation. Stir for 1-2 hours at room temperature.

- Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$, 1.5 eq), portion-wise to the mixture.
 - Expertise & Experience Insight: $\text{NaBH}(\text{OAc})_3$ is preferred over stronger agents like NaBH_4 because it is less basic, tolerates mild acid, and selectively reduces the protonated iminium ion in the presence of the starting aldehyde, minimizing side reactions.
- Reaction Monitoring & Work-up: Stir the reaction overnight at room temperature. Quench by adding saturated aqueous sodium bicarbonate solution. Extract with DCM, dry the organic layer over Na_2SO_4 , and concentrate. Purify by column chromatography.

Protocol 4.2.2: Wittig Reaction to form C=C Bonds The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyls.

- Ylide Generation: Suspend the appropriate phosphonium salt (e.g., methyltriphenylphosphonium bromide, 1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N_2 or Ar). Cool to 0 °C and add a strong base like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) dropwise until the characteristic color of the ylide appears (often orange or red).
- Aldehyde Addition: Add a solution of **6-Methylpyridazine-3-carbaldehyde** (1.0 eq) in THF to the ylide solution at 0 °C.
- Reaction & Work-up: Allow the reaction to warm to room temperature and stir until complete (monitor by TLC). Quench the reaction by adding water. Extract with diethyl ether, wash with brine, dry over Na_2SO_4 , and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.

Safety and Handling

Proper handling is essential to ensure laboratory safety. The following recommendations are based on the known hazards of similar aromatic aldehydes. [3][4][5]

Hazard Identification

- Acute Toxicity: May be harmful if swallowed.

- Skin Irritation: Expected to cause skin irritation.
- Eye Irritation: Expected to cause serious eye irritation.
- Respiratory Irritation: May cause respiratory tract irritation upon inhalation of dust or vapors.

Recommended Handling Procedures

- Engineering Controls: Handle exclusively in a certified chemical fume hood to avoid inhalation.
- Personal Protective Equipment (PPE): Wear standard nitrile gloves, a flame-resistant lab coat, and chemical safety goggles.
- Dispensing: When weighing or transferring the solid, minimize the generation of dust.
- Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. [2][6]The recommended storage temperature is 2-8°C. [2][6]5. Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

6-Methylpyridazine-3-carbaldehyde is a high-value, versatile building block for chemical synthesis. Its strategic combination of a drug-like pyridazine core and a reactive aldehyde handle makes it an enabling tool for accessing novel and complex molecular architectures. The synthetic protocols and characterization data provided in this guide offer researchers a solid foundation for incorporating this compound into their discovery programs, accelerating the development of next-generation therapeutics.

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